Lipophilicity Tuning: XLogP Reduction of 0.3 Units Relative to the 2,4-Dicarboxylate Positional Isomer
The target 3,4-dicarboxylate regioisomer (56071-60-4) exhibits a computed XLogP of 4.1, while the corresponding 2,4-dicarboxylate isomer (CAS 62100-96-3) displays an XLogP of 4.4 . This represents a quantified lipophilicity difference of −0.3 log units. Since a ΔlogP of approximately 0.3–0.5 units is typically sufficient to meaningfully alter pharmacokinetic behavior, including membrane permeability and metabolic stability, this difference is not trivial in drug discovery campaigns [1]. The lower lipophilicity of the 3,4-isomer predicts improved aqueous solubility and potentially reduced non-specific protein binding, making it the preferable scaffold when a balance between target engagement and favorable ADME properties is required within the 1,5-diarylpyrrole chemotype [1].
| Evidence Dimension | Lipophilicity (calculated XLogP) |
|---|---|
| Target Compound Data | XLogP = 4.1 |
| Comparator Or Baseline | CAS 62100-96-3 (1H-Pyrrole-2,4-dicarboxylic acid, 3-methyl-1,5-diphenyl-, dimethyl ester): XLogP = 4.4 |
| Quantified Difference | ΔXLogP = −0.3 (target is less lipophilic) |
| Conditions | Computed XLogP values from Chem960 database; identical molecular formula (C21H19NO4) and PSA (57.5 Ų) confirming that the difference arises solely from regiochemistry |
Why This Matters
For procurement supporting lead optimization programs, the 0.3-unit lower XLogP of the 3,4-isomer directly translates into superior compliance with Lipinski's Rule of Five (LogP ≤5) and predicts better developability, offering a distinct advantage over the more lipophilic 2,4-isomer.
- [1] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863–875. View Source
